3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-methyl-1,4-dihydroquinolin-4-one
Description
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-methyl-1,4-dihydroquinolin-4-one is a synthetic small molecule featuring a dihydroquinolin-4-one core modified with a 4-chlorobenzenesulfonyl group at position 3, an ethoxy substituent at position 6, and a methyl group at position 1. This compound is structurally related to bioactive quinolone derivatives, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-3-24-13-6-9-16-15(10-13)18(21)17(11-20(16)2)25(22,23)14-7-4-12(19)5-8-14/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMWTLBUWPUHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Ethoxylation and Methylation: The ethoxy group can be introduced via an ethoxylation reaction using ethyl iodide, and the methyl group can be introduced through a methylation reaction using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate various biological pathways.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the quinoline core can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Key Structural Differences :
- Position 1: Methyl (target) vs. propyl (BF04925) or 4-chlorobenzyl (ZINC2694408).
- Position 6 : Ethoxy (target) vs. fluorine (866727-75-5). Ethoxy improves metabolic stability compared to electron-withdrawing fluorine .
- Sulfonyl Group : 4-Chlorobenzenesulfonyl (target) vs. 4-isopropylbenzenesulfonyl (ZINC2694408). Chlorine increases electronegativity, enhancing binding to polar enzyme pockets .
Physicochemical and Pharmacological Comparisons
Solubility and Lipophilicity
- Target Compound : Ethoxy and methyl groups confer moderate lipophilicity (predicted LogP ~3.2), favoring membrane permeability but limiting aqueous solubility .
- Propyl Variant (BF04925) : The longer alkyl chain at position 1 increases LogP (~3.8), reducing solubility but enhancing tissue penetration .
- Fluorinated Analogue (866727-75-5) : Fluorine at position 6 lowers LogP (~2.5), improving solubility but reducing CNS activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
